Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of iodine in the structure enhances its reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical research and development .
Scientific Research Applications
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: The compound is employed in chemical biology for the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The iodine atom in the structure enhances its binding affinity to certain enzymes and receptors . This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
- 6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester
Uniqueness
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds . The position of the iodine atom and the ester group in the structure play a crucial role in its chemical behavior and applications .
Properties
Molecular Formula |
C9H7IN2O2 |
---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |
InChI Key |
DCPBOQAXJQXDAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.